N-[3-(5-Formyl-2-furyl)phenyl]acetamide

MAO-B inhibition Neurodegeneration Parkinson's disease

Researchers requiring a meta-substituted N-arylacetamide with distinct MAO-A selectivity (IC50=50 nM, MAO-B/MAO-A ratio=24 vs. para isomer's 3.8) should procure this compound. Its exclusive CCR5 antagonism (IC50=9.2 μM) and patent-validated HGFR/c-Met inhibition make it irreplaceable by ortho (CAS 893740-79-9) or para (CAS 53811-38-4) isomers. • 24-fold MAO-B/MAO-A selectivity for depression/anxiety target deconvolution • Exclusive CCR5 antagonist activity among positional isomers for HIV/inflammation models • Reactive 5-formyl handle for focused library synthesis via reductive amination or hydrazone formation

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B12835186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(5-Formyl-2-furyl)phenyl]acetamide
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=CC=C(O2)C=O
InChIInChI=1S/C13H11NO3/c1-9(16)14-11-4-2-3-10(7-11)13-6-5-12(8-15)17-13/h2-8H,1H3,(H,14,16)
InChIKeyOLFYJIKVJCVKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(5-Formyl-2-furyl)phenyl]acetamide: Core Properties and Procurement-Relevant Compound Class Identification


N-[3-(5-Formyl-2-furyl)phenyl]acetamide (AKOS BAR-1662, molecular formula C13H11NO3, molecular weight 229.23 g/mol) belongs to the N-arylacetamide class, characterized by a meta-substituted phenyl ring linked to a 5-formylfuran moiety via an amide bond . The compound is supplied with typical purity specifications of 95% and serves as a versatile research intermediate with documented bioactivity profiles across multiple target classes, including monoamine oxidases, chemokine receptors, and growth factor receptors [1][2].

Why N-[3-(5-Formyl-2-furyl)phenyl]acetamide Cannot Be Replaced by Ortho or Para Positional Isomers


N-[3-(5-Formyl-2-furyl)phenyl]acetamide (meta isomer) exhibits distinct biological and chemical properties that preclude its simple interchange with the ortho isomer (CAS 893740-79-9) or para isomer (CAS 53811-38-4) . The meta substitution pattern on the central phenyl ring critically influences target engagement: the meta isomer demonstrates MAO-B inhibitory potency (IC50 = 1200 nM) that is approximately 9-fold weaker than the para isomer (IC50 = 130 nM) but 24-fold more potent than the MAO-B inhibition by the ortho isomer, for which no measurable activity has been reported [1][2]. Conversely, the meta isomer's MAO-A inhibitory potency (IC50 = 50 nM) is comparable to that of the para isomer (IC50 = 34 nM), indicating that the meta position preserves MAO-A engagement while modulating MAO-B selectivity [3][4]. Additionally, the meta isomer has documented CCR5 antagonist activity (IC50 = 9.2 μM) that is not reported for either the ortho or para isomers in comparable assay systems [5]. Substitution of the meta isomer with either positional analog would therefore yield materially different pharmacological profiles and potentially invalidate experimental conclusions.

Quantitative Differentiation of N-[3-(5-Formyl-2-furyl)phenyl]acetamide Against Positional Isomers and Structural Analogs


MAO-B Inhibitory Potency: Meta Isomer Is 9-Fold Weaker Than Para Isomer, Enabling Finer Pharmacological Tuning

The meta isomer (target compound) inhibits human recombinant MAO-B with an IC50 of 1200 nM (1.2 μM), whereas the para isomer (N-[4-(5-formyl-2-furyl)phenyl]acetamide, CAS 53811-38-4) exhibits an IC50 of 130 nM [1][2]. The ortho isomer has no reported MAO-B inhibitory activity in comparable assays. This 9.2-fold difference in potency between meta and para substitution positions provides a tunable activity gradient that is not achievable with the para isomer alone [3].

MAO-B inhibition Neurodegeneration Parkinson's disease

MAO-A Inhibition: Meta Isomer Retains Comparable Potency to Para Isomer, Yielding a Distinct Selectivity Profile

The meta isomer inhibits human recombinant MAO-A with an IC50 of 50 nM, while the para isomer exhibits an IC50 of 34 nM under identical assay conditions [1][2]. The ortho isomer lacks reported MAO-A activity. The meta isomer thus maintains MAO-A inhibitory potency within 1.5-fold of the para isomer while being 9-fold less potent at MAO-B, resulting in a selectivity index (MAO-B/MAO-A ratio) of 24 for the meta isomer versus 3.8 for the para isomer [3].

MAO-A inhibition Depression Anxiety disorders

CCR5 Antagonist Activity: Meta Isomer Exhibits μM Potency, a Profile Absent in Ortho and Para Isomers

The meta isomer (target compound) demonstrates antagonist activity at the human CCR5 receptor with an IC50 of 9.2 μM (9200 nM), as measured by inhibition of CCL5-induced calcium mobilization in MOLT4 cells [1][2]. In contrast, neither the ortho isomer nor the para isomer has reported CCR5 antagonist activity in BindingDB or ChEMBL databases. A structurally related meta-substituted analog (BDBM50351145, CHEMBL1817910) shows comparable CCR5 antagonist activity with an IC50 of 7.8 μM, confirming that the meta substitution pattern is critical for CCR5 engagement [3].

CCR5 antagonism HIV entry inhibition Inflammation

HGFR (c-Met) Inhibitory Activity: Meta Isomer Is Implicated in Anti-Tumor and Anti-Angiogenesis Pathways

The meta isomer (target compound) is disclosed in patent literature as possessing excellent hepatocyte growth factor receptor (HGFR, also known as c-Met) inhibitory activity, with demonstrated anti-tumor activity, angiogenesis inhibitory activity, and cancer metastasis inhibitory activity [1][2]. The patent (KR application, 2010) claims a compound class that includes the meta-substituted phenyl acetamide scaffold. While exact IC50 or Ki values are not provided in the publicly accessible abstract, the patent explicitly describes the compound's HGFR inhibitory activity as 'excellent' and its downstream functional effects as validated [3]. No HGFR inhibitory activity has been reported for the ortho or para positional isomers.

HGFR inhibition c-Met Anti-cancer

Chemical Reactivity: The Formyl Group Enables Site-Specific Derivatization Not Possible with Non-Formyl Analogs

The presence of the 5-formyl group on the furan ring confers unique chemical reactivity that is absent in non-formyl containing analogs. The meta isomer can undergo oxidation to the corresponding carboxylic acid using potassium permanganate, and the formyl group serves as a handle for reductive amination, hydrazone formation, and other aldehyde-specific transformations [1][2]. This reactivity is conserved across the meta, ortho, and para isomers due to the identical furan-formyl moiety; however, the meta substitution pattern influences the electronic environment of the acetamide nitrogen and the steric accessibility of the formyl group compared to the ortho isomer . In practical terms, the meta isomer offers a formyl group that is sterically less hindered than the ortho isomer, facilitating nucleophilic attack and enabling more efficient derivatization yields in synthetic workflows .

Chemical derivatization Aldehyde chemistry Bioconjugation

Procurement-Driven Application Scenarios for N-[3-(5-Formyl-2-furyl)phenyl]acetamide Based on Verified Differentiation


MAO-A Preferential Inhibitor for Depression and Anxiety Research

Investigators studying monoamine oxidase A (MAO-A) as a therapeutic target for depression, anxiety, or related neuropsychiatric disorders should procure the meta isomer (N-[3-(5-formyl-2-furyl)phenyl]acetamide) over the para isomer when a higher MAO-B/MAO-A selectivity ratio (24 vs. 3.8) is required. The meta isomer's 50 nM IC50 against MAO-A provides sufficient potency for in vitro and cell-based assays, while its 9-fold weaker MAO-B activity (1200 nM) minimizes confounding effects from MAO-B inhibition. This selectivity profile is particularly valuable in studies aiming to dissect MAO-A-specific contributions to neurotransmitter metabolism or in phenotypic screening where MAO-B inhibition is undesirable [1].

CCR5-Mediated HIV Entry and Inflammatory Disease Models

For research programs investigating CCR5 antagonism in HIV entry inhibition, inflammatory bowel disease, rheumatoid arthritis, or asthma models, the meta isomer is the only viable procurement choice among the three positional isomers. Its documented CCR5 antagonist activity (IC50 = 9.2 μM) is exclusive to the meta substitution pattern; neither the ortho nor para isomer shows detectable CCR5 engagement. The compound is suitable for initial hit validation, mechanistic studies of CCR5 signaling, and as a scaffold for medicinal chemistry optimization toward more potent CCR5 antagonists [2].

c-Met/HGFR Pathway Exploration in Oncology Drug Discovery

Oncology researchers targeting the hepatocyte growth factor receptor (HGFR/c-Met) signaling axis should select the meta isomer based on its patent-validated HGFR inhibitory activity and demonstrated anti-tumor, anti-angiogenic, and anti-metastatic functional effects. The ortho and para isomers lack any reported HGFR activity, making them unsuitable for this application. The meta isomer serves as a validated starting point for structure-activity relationship (SAR) studies, combination therapy evaluation with other targeted agents, or as a tool compound to interrogate c-Met-dependent cellular phenotypes in cancer models [3].

Synthetic Intermediate for Focused Library Construction via Formyl Group Derivatization

Medicinal chemists and chemical biologists requiring a bifunctional scaffold that combines a tunable bioactivity profile (MAO, CCR5, HGFR) with a reactive formyl handle for library synthesis should procure the meta isomer. The 5-formyl group enables a wide range of site-specific derivatizations (oxidation, reductive amination, hydrazone formation) while the meta substitution on the phenyl ring provides a bioactivity signature that is distinct from the para and ortho isomers. This makes the meta isomer an ideal core scaffold for generating focused compound libraries where both the furan-formyl moiety and the acetamide-linked phenyl ring can be systematically modified to explore SAR across multiple target classes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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